molecular formula C11H15NO3 B12090950 Methyl 3-amino-3-(2-methoxyphenyl)propanoate

Methyl 3-amino-3-(2-methoxyphenyl)propanoate

Cat. No.: B12090950
M. Wt: 209.24 g/mol
InChI Key: DZLXYLGMAADKPH-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amino Acid Derivative Synthesis

      Starting Materials: 2-methoxybenzaldehyde, glycine methyl ester hydrochloride.

      Reaction Conditions: The reaction typically involves the condensation of 2-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield methyl 3-amino-3-(2-methoxyphenyl)propanoate.

  • Industrial Production Methods

      Large-Scale Synthesis: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.

      Major Products: The primary product of this reaction is methyl 3-nitro-3-(2-methoxyphenyl)propanoate.

  • Reduction

      Reagents and Conditions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the ester group to an alcohol.

      Major Products: The main product is 3-amino-3-(2-methoxyphenyl)propanol.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can occur at the amino group using reagents such as alkyl halides.

      Major Products: The products are typically N-alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Methyl 3-amino-3-(2-methoxyphenyl)propanoate is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition Studies: This compound is used in studies to investigate its potential as an inhibitor of specific enzymes, which can be crucial for understanding metabolic pathways and developing new drugs.

Medicine

    Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Polymer Production: It is used in the synthesis of specialty polymers and resins, which have applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism by which methyl 3-amino-3-(2-methoxyphenyl)propanoate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxyphenyl group can interact with hydrophobic pockets of the enzyme, while the amino group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate

      Comparison: Similar structure but with the methoxy group at the para position. This positional isomer may exhibit different reactivity and biological activity.

  • Methyl 3-amino-3-(2-hydroxyphenyl)propanoate

      Comparison: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and reactivity.

  • Methyl 3-amino-3-(2-chlorophenyl)propanoate

      Comparison: The chloro group introduces different electronic effects, potentially affecting the compound’s reactivity and interaction with biological targets.

Uniqueness

Methyl 3-amino-3-(2-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interaction with biological molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-3-(2-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLXYLGMAADKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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